Potassium 5-fluoropyridine-3-trifluoroborate
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Description
Potassium 5-fluoropyridine-3-trifluoroborate is a type of organotrifluoroborate . These are organoboron compounds that contain an anion with the general formula [RBF3]− . They can be thought of as protected boronic acids, or as adducts of carbanions and boron trifluoride . They are often used in organic synthesis as alternatives to boronic acids .
Synthesis Analysis
The synthesis of organotrifluoroborates like this compound involves several methods. One method is a nickel-catalyzed Miyaura borylation of aryl and heteroaryl halides and pseudohalides using tetrahydroxydiboron . Another method is a simple transition-metal-free borylation reaction of aryl bromides with bis-boronic acid (BBA) which provides arylboronic acids at mild temperatures directly without any deprotection steps .Molecular Structure Analysis
The molecular formula of this compound is C5H3BF4KN . The molecular weight is 202.99 .Chemical Reactions Analysis
Organotrifluoroborates are useful for Suzuki-Miyaura cross-coupling reactions and have also been used for a variety of other C-C bond forming reactions . They are compatible with a wide range of functional groups and are stable to many commonly used and harsh reaction conditions .Mechanism of Action
Target of Action
Potassium 5-fluoropyridine-3-trifluoroborate is primarily used as a nucleophilic boronated coupling reagent . Its primary targets are aryl halides , with which it reacts to construct a carbon-carbon (C-C) bond .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, where the boron compound (like this compound) and the aryl halide are brought together in the presence of a palladium catalyst . The boron compound acts as a nucleophile, donating an electron pair to form a new bond with the aryl halide .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules . The creation of a new C-C bond can lead to the formation of a wide range of products, depending on the specific aryl halide used .
Pharmacokinetics
Like other boron compounds, it is likely to have good stability and reactivity, making it suitable for use in various chemical reactions .
Result of Action
The primary result of the action of this compound is the formation of a new C-C bond . This can lead to the synthesis of a wide range of organic compounds, depending on the specific aryl halide used .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction typically requires a palladium catalyst and a base . The choice of solvent can also have a significant impact on the reaction . Furthermore, the reaction is typically performed under thermal conditions , indicating that temperature is another important environmental factor.
Safety and Hazards
Properties
IUPAC Name |
potassium;trifluoro-(5-fluoropyridin-3-yl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BF4N.K/c7-5-1-4(2-11-3-5)6(8,9)10;/h1-3H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENIAZRKPYIAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CN=C1)F)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BF4KN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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